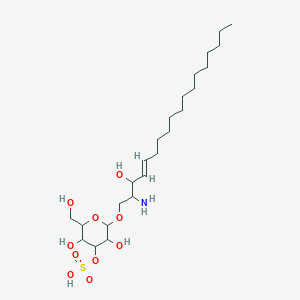
lyso-Sulfatide (bovine) NH4+ salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyso-Sulfatide (bovine) NH4+ salt, also known as Psychosine 3′-O-sulfate, is a derivative of glycosphingolipid sulfatide. It is a sulfolipid primarily found in the central nervous system and is a myelin-specific sphingolipid. This compound is significant in various biological processes and has been associated with several neurological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lyso-Sulfatide (bovine) NH4+ salt is typically prepared through semi-synthetic methods. The process involves the extraction of sulfatides from bovine brain tissue, followed by multiple purification and crystallization steps to obtain the final product . The compound is often supplied as a neat solid and stored at -20°C to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from bovine brain tissue, followed by chemical synthesis to introduce the sulfate group. The process requires stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lyso-Sulfatide (bovine) NH4+ salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the sulfate group, potentially converting it to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Lyso-Sulfatide (bovine) NH4+ salt has numerous applications in scientific research:
Wirkmechanismus
Lyso-Sulfatide (bovine) NH4+ salt acts as an extracellular signal regulating the migration of neural precursor cells. It promotes process retraction and cell rounding by interacting with specific molecular targets and pathways. The compound binds to Factor Xa, inhibiting thrombin generation and demonstrating robust anticoagulant activity . This interaction involves binding to domains distinct from the Factor Xa Gla domain, suggesting a unique mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfatide: A closely related compound, sulfatide, shares similar structural features but lacks the ammonium salt form.
Psychosine: Another related compound, psychosine, differs in the absence of the sulfate group.
Lysocerebroside: This compound is similar but does not contain the sulfate group present in lyso-Sulfatide (bovine) NH4+ salt.
Uniqueness
This compound is unique due to its specific sulfate group and ammonium salt form, which confer distinct biochemical properties and interactions. Its role in regulating neural cell migration and its anticoagulant activity set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
[2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSULSOCJNTUJS-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/new.no-structure.jpg)



![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

